2-[Tert-butyl(dimethyl)silyl]oxypentanal
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxypentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-7-8-10(9-12)13-14(5,6)11(2,3)4/h9-10H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHJSDCDDOKLIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=O)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 2 Tert Butyl Dimethyl Silyl Oxypentanal and α Silyloxy Aldehydes
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a cornerstone of carbon-carbon bond formation in organic synthesis. For α-silyloxy aldehydes, including the representative "2-[Tert-butyl(dimethyl)silyl]oxypentanal," the presence of the bulky and electronically distinct silyloxy group at the α-position profoundly influences the stereochemical course of these reactions. This section explores the reactivity of such aldehydes with various nucleophiles, delving into the mechanistic intricacies that govern the formation of stereodefined products.
Aldol (B89426) Reactions and Variants with α-Silyloxy Aldehyde Electrophiles
The aldol reaction and its variants are powerful methods for constructing β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals. When α-silyloxy aldehydes are employed as electrophiles, the stereochemical outcome is dictated by a delicate interplay of steric and electronic factors, often challenging the predictive power of classical stereochemical models.
The Mukaiyama aldol reaction, which involves the Lewis acid-mediated addition of a silyl (B83357) enol ether to a carbonyl compound, is a reliable method for crossed aldol reactions. nih.govwikipedia.org In the context of α-silyloxy aldehydes, the reaction's stereoselectivity is a subject of considerable investigation. Generally, the reaction is understood to proceed through an open transition state. nih.gov A highly diastereoselective approach for synthesizing protected α,β-dioxyaldehydes has been developed using (Z)-tris(trimethylsilyl)silyl "super silyl" enol ethers. This method, catalyzed by triflimide (HNTf₂), yields products with high syn-selectivity, influenced by the bulky "super silyl" group. nih.gov This strategy has proven effective for creating 1,2,3-triol fragments, which are valuable precursors for synthesizing natural and unnatural sugar derivatives. nih.gov
A notable study demonstrated the synthesis of protected syn-α,β-dioxyaldehydes with excellent diastereoselectivity. The reaction of various "super silyl" enol ethers with a range of aldehydes afforded the desired products in moderate to good yields. nih.gov A 29Si NMR study provided evidence for the role of iodobenzene (B50100) as an additive in enhancing the reactivity of the in situ formed silylenium cation, which is the active catalytic species. nih.gov
The stereochemical outcome of nucleophilic additions to α-chiral carbonyl compounds is often predicted by the Felkin-Anh or Cram-chelation models. According to these models, the bulky and weakly coordinating nature of silyl protecting groups typically directs the reaction through a non-chelation pathway, leading to Felkin addition products (anti-diols). nih.govacs.orgnih.govresearchgate.netacs.org However, recent research has established general methods to override this inherent preference and achieve chelation-controlled additions, affording syn-diol products.
A significant breakthrough involves the use of organozinc reagents in the presence of a Lewis acid. nih.gov Dialkylzincs, functionalized dialkylzincs, and various vinylzinc reagents have been shown to add to silyl-protected α-hydroxy aldehydes with high selectivity for the chelation-controlled product. nih.gov This selectivity is achieved in the presence of alkylzinc halides or triflates (RZnX), which act as sufficiently mild Lewis acids to promote chelation without causing decomposition of the aldehyde. nih.gov A mechanism involving chelation is supported by NMR studies, a notable increase in reaction rate in the presence of an alkylzinc halide, and higher diastereoselectivity with larger α-alkyl substituents on the aldehyde. nih.gov
An autocatalytic approach has also been developed for chelation-controlled additions. acs.orgnih.gov In this system, dialkylzinc reagents are used with chlorotrimethylsilane, which generates ethyl zinc chloride in situ. This species acts as the Lewis acid that promotes chelation. acs.orgnih.gov This method provides good to excellent diastereoselectivities and avoids the need for stoichiometric amounts of a Lewis acid. acs.orgnih.gov Similar chelation control has also been successfully applied to additions to β-silyloxy aldehydes using alkyl zinc triflate and nonaflate Lewis acids. nih.gov
| Aldehyde | Organozinc Reagent | Lewis Acid | Diastereomeric Ratio (Chelation:Felkin) | Yield (%) |
|---|---|---|---|---|
| 2-(tert-Butyldimethylsilyloxy)propanal | Et₂Zn | EtZnCl | >20:1 | 95 |
| 2-(tert-Butyldimethylsilyloxy)hexanal | Et₂Zn | EtZnBr | 19:1 | 91 |
| 2-(tert-Butyldimethylsilyloxy)-3-phenylpropanal | Me₂Zn | MeZnCl | 10:1 | 85 |
| 2-(Triethylsilyloxy)propanal | Et₂Zn | EtZnOTf | 15:1 | 88 |
Silyl glyoxylates can serve as precursors to α-silyloxy aldehyde equivalents in cascade reactions. An investigation into an alkynylation-initiated Kuwajima-Reich/vinylogous Michael cascade of silyl glyoxylates and nitroalkenes has been reported. globethesis.com This three-component coupling reaction produces tetrasubstituted silyloxyallenes with high levels of regioselectivity and diastereoselectivity. globethesis.com These silyloxyallene products can be further derivatized to form cyclopentenol (B8032323) and cyclopentitol structures. globethesis.com A similar vinylation-initiated vinylogous Michael cascade of silyl glyoxylates and nitroalkenes yields (Z)-enol silane (B1218182) products with complete regio- and diastereoselectivity, which can be elaborated into nitrocyclopentanols via a highly diastereoselective Henry cyclization. globethesis.com
Additions of Silyloxyallenes and Related α-Acylvinyl Anion Equivalents to Aldehydes
Silyloxyallenes are versatile reagents that can act as α-acylvinyl anion equivalents. Their addition to aldehydes, including α-silyloxy aldehydes, provides access to β-substituted α,β-unsaturated carbinols. Scandium(III)-catalyzed additions of silyloxyallenes to aldehydes have been reported to proceed in excellent yields with control over the alkene geometry. The development of catalytic enantioselective versions of this reaction represents a significant advance in unconventional carbon-carbon bond-forming strategies.
Reactions with Organometallic Reagents (e.g., Alkynylsilanes, Allylsilanes)
The addition of organometallic reagents to α-silyloxy aldehydes is a fundamental transformation for constructing complex stereochemical arrays. The stereochemical outcome is highly dependent on the nature of the organometallic reagent and the reaction conditions.
A notable example is the nickel-catalyzed three-component coupling of α-silyloxy aldehydes, alkynylsilanes, and a silane reducing agent, which provides a highly diastereoselective route to anti-1,2-diols. nih.gov This reaction, catalyzed by a nickel(0) N-heterocyclic carbene complex, shows excellent scope and diastereoselectivity across a range of substrates, expanding the utility of this method for preparing protected allylic alcohols. nih.gov The diastereoselectivity is generally high for aldehydes with unbranched substituents at the α-position and when using trimethylsilyl-protected alkynes. nih.gov
| α-Silyloxy Aldehyde (R¹) | Alkynylsilane (R²) | Yield (%) | Diastereomeric Ratio (anti:syn) |
|---|---|---|---|
| n-C₄H₉ | Ph | 85 | >20:1 |
| n-C₄H₉ | n-C₄H₉ | 81 | >20:1 |
| n-C₄H₉ | Cyclohexyl | 83 | >20:1 |
| c-C₆H₁₁ | Ph | 88 | 10:1 |
| i-Pr | Ph | 80 | 6:1 |
The addition of allylsilanes to aldehydes, often mediated by a Lewis acid, typically proceeds through an open transition state. acs.org The stereochemical course of these additions is influenced by both steric and stereoelectronic factors, with a general preference for a synclinal arrangement of the reacting double bonds. acs.org This leads to the formation of homoallylic alcohols with predictable stereochemistry. While specific studies on the addition of allylsilanes to this compound are not prevalent, the general principles of allylsilane reactivity suggest that such reactions would provide a viable route to stereodefined homoallylic diols.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic frameworks. α-Silyloxy aldehydes, including this compound, serve as versatile synthons in various cycloaddition strategies, leveraging the electronic nature of the aldehyde and the influence of the adjacent silyloxy group.
The [3+2]-cycloaddition is a highly efficient method for constructing five-membered rings, which are core structures in many natural products and pharmaceuticals. nih.gov In these reactions, a three-atom component reacts with a two-atom component. While direct examples involving this compound are specific, the broader class of α-silyloxy aldehydes can participate in reactions where they serve as precursors to three-carbon synthons, such as oxyallyl cations. nih.gov
The general mechanism for a [3+2] cycloaddition involving an oxyallyl cation, which can be conceptually derived from an α-silyloxy aldehyde, is typically a stepwise process under thermal conditions, as a concerted mechanism is disallowed by orbital symmetry rules. nih.gov The reaction often begins with the electrophilic attack of the oxyallyl cation on the 2π partner (e.g., an alkene or diene) to form a zwitterionic intermediate, which then cyclizes to form the five-membered ring. nih.gov Recent developments have also explored photoinduced decatungstate-catalyzed [3+2] cycloadditions where aliphatic aldehydes are used as a three-carbon synthon to react with internal alkynes, producing cyclopentanones with high atom economy and stereoselectivity. researchgate.net Such methods highlight the potential utility of α-silyloxy aldehydes in advanced cycloaddition protocols.
These reactions are valuable for their ability to rapidly increase molecular complexity and establish multiple stereocenters. nih.gov The presence of the silyloxy group can influence the stability of intermediates and the stereochemical outcome of the cycloaddition.
Table 1: Overview of [3+2] Cycloaddition Concepts
| Feature | Description | Relevant Citations |
|---|---|---|
| Reaction Type | [3+2] Cycloaddition | nih.govuchicago.edu |
| Key Intermediate | Oxyallyl Cation (from aldehyde precursor) | nih.gov |
| Mechanism | Generally stepwise under thermal conditions | nih.gov |
| Products | Five-membered carbocycles and heterocycles | nih.gov |
| Catalysis | Can be photoinduced (e.g., decatungstate) | researchgate.net |
The hetero-Diels-Alder (HDA) reaction is a variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. wikipedia.orgresearchgate.net Reactions involving silyloxy-substituted azadienes and aldehydes, including α-silyloxy aldehydes, are particularly useful for the synthesis of nitrogen- and oxygen-containing six-membered heterocycles like piperidines. researchgate.net
Theoretical studies on the reaction of 3-silyloxy-2-azadiene with formaldehyde, catalyzed by a Lewis acid, indicate that the reaction mechanism can be either a concerted [4+2] cycloaddition or a stepwise aldol-type process. researchgate.net The presence of a Lewis acid, which coordinates to the aldehyde oxygen, is crucial and allows for both pathways to be accessible. researchgate.net This coordination enhances the electrophilicity of the aldehyde. Highly enantioselective HDA reactions have been achieved using chiral dirhodium(II) carboxamidate catalysts, yielding dihydropyranones in up to 99% enantiomeric excess (ee). rsc.org Similarly, chiral bisoxazoline-metal complexes have been used to catalyze HDA reactions between Danishefsky's diene and glyoxylate (B1226380) esters. nih.gov
The mechanism can be influenced by the specific reactants and catalysts used. For instance, some Lewis acid-catalyzed HDA reactions proceed through a Mukaiyama-type aldol addition followed by cyclization. illinois.edu The choice between a concerted and a stepwise mechanism often depends on the electronic properties of the diene and dienophile. researchgate.net
Table 2: Catalysts and Outcomes in Hetero-Diels-Alder Reactions
| Diene | Aldehyde Type | Catalyst System | Product Type | Enantioselectivity | Citations |
|---|---|---|---|---|---|
| 1-Dimethylamino-3-silyloxy-1,3-butadiene | Various | Chiral dirhodium(II) carboxamidate | Dihydropyranones | Up to 99% ee | rsc.org |
| Danishefsky's Diene | Glyoxylate Esters | Bis(oxazoline)-Cu(OTf)₂ | Dihydropyranones | Up to 72% ee | nih.gov |
| 3-Silyloxy-2-azadiene | Formaldehyde | Lewis Acid (e.g., BF₃) | Piperidine precursor | N/A (Mechanistic study) | researchgate.net |
The (4+3) cycloaddition reaction provides a direct route to seven-membered rings by combining a four-atom diene with a three-atom allylic cation equivalent (the dienophile). researchgate.net α-Siloxysubstituted α,β-unsaturated aldehydes can function as effective precursors to the required dienophilic component in these reactions. dntb.gov.ua
Research by Sasaki et al. demonstrated catalyzed cycloaddition reactions of α-silyloxy-α,β-unsaturated ketones and aldehydes. dntb.gov.ua These substrates, in the presence of a Lewis acid, can generate oxyallyl cation intermediates that readily engage with dienes like furan (B31954) to produce oxabicyclic systems, the characteristic products of (4+3) cycloadditions. The silyloxy group plays a key role in stabilizing the cationic intermediate, facilitating its formation and subsequent reaction. The development of catalytic, enantioselective methods for these reactions is an area of active research, aiming to control the stereochemistry of the resulting seven-membered carbocycles. youtube.comrsc.org
The mechanism of these reactions can be complex, with computational studies suggesting the possibility of a post-transition state bifurcation, where a single transition state leads to multiple products. dntb.gov.ua This highlights the subtle factors that can influence the reaction outcome.
Rearrangements and Cascade Transformations
Aldehydes bearing an α-(allylsilyl)oxy substituent are capable of undergoing thermal rearrangements that can be mechanistically described as intramolecular silatropic carbonyl ene reactions. researchgate.netnih.govacs.org In this process, the silicon group, which tethers the allyl group to the aldehyde, is transferred to the aldehyde's oxygen atom concurrently with the allylation of the carbonyl carbon. nih.govacs.org This transformation constitutes a stereospecific intramolecular allyl transfer from the silyl protecting group to the aldehyde, occurring under neutral, thermal conditions without the need for an external Lewis acid. researchgate.netnih.gov
Table 3: Stereospecificity in Intramolecular Allyl Transfer
| Substrate | Conditions | Key Feature | Outcome | Citations |
|---|---|---|---|---|
| E-crotyl(diphenyl)silyloxy aldehyde | Thermal (heating) | Silatropic ene reaction | Stereospecific intramolecular allyl transfer | researchgate.net |
| Z-crotyl(diphenyl)silyloxy aldehyde | Thermal (heating) | Silatropic ene reaction | Stereospecific intramolecular allyl transfer | researchgate.net |
| α-(allylsilyl)oxy aldehyde | Thermal (heating) | Silicon-tethered allyl transfer | Stereospecific and highly stereoselective | nih.govacs.org |
| β-(allylsilyloxy)butyraldehyde | Thermal (heating) | Silatropic ene reaction | High stereoselectivity, but much reduced rate | nih.gov |
α-Silyloxy allylic silanes undergo rapid, Lewis acid-promoted allylic rearrangements to furnish α-silyloxy vinylic silanes. acs.org Mechanistic studies, including crossover experiments and the use of enantioenriched substrates, have provided strong evidence that this transformation is an intramolecular process that proceeds through an ionic reaction pathway involving a contact ion pair. acs.org
The driving force for this rearrangement is twofold: the alleviation of steric congestion at the allylic position of the starting material and the stabilization of the resulting vinylic silane product through hyperconjugation. acs.orgnyu.edu The rearrangement is thermodynamically favorable due to the relief of steric strain between the two geminal silyl groups in the α-silyloxy allylic silane. acs.org This rearrangement is notably faster than those observed for other α-oxygenated allylic silanes, such as α-acetoxy or α-hydroxy allylic silanes, highlighting the unique reactivity imparted by the silyloxy group. acs.org This transformation provides a valuable route to functionalized vinylic silanes, which are important intermediates in organic synthesis.
Oxidant-Controlled Transformations and C-S Bond Cleavage
The strategic use of oxidants allows for targeted transformations of α-silyloxy aldehyde derivatives, particularly in sequences involving the cleavage of carbon-sulfur (C-S) bonds. A notable application is the oxidative desulfurization of sulfone intermediates, which are often formed via the alkylation of a sulfone nucleophile with an electrophile containing an α-silyloxy moiety. This umpolung strategy is instrumental in the synthesis of complex molecules where a ketone functionality is required. nih.gov
In the total synthesis of macrocyclic natural products like Amphidinolides C and F, a key step involves the coupling of a complex sulfone fragment with an α-silyloxy iodide. oregonstate.edunih.gov This is followed by an oxidative desulfurization step to unmask a ketone at the C15 position. nih.govnih.gov The reaction sequence typically involves deprotonation of the α-sulfonyl carbon, followed by oxidation. After experimentation with various conditions, it was found that deprotonation with lithium diisopropylamide (LDA) in the presence of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), followed by the addition of an oxidant like Davis' oxaziridine, effectively yields the desired ketone. nih.gov The presence of a chelating group on a nearby alcohol (at C18) was found to be critical for the success of both the initial alkylation and the subsequent oxidative desulfurization, highlighting the sensitivity of the reaction to the substrate's electronic and steric environment. oregonstate.edunih.gov This method provides a robust way to form a ketone from a masked precursor under controlled oxidative conditions, avoiding harsher reagents that might compromise the sensitive α-silyloxy group. nih.gov
Michael-Terminated Cascade Reactions
α-Silyloxy aldehydes and their corresponding silyl enol ethers are valuable participants in cascade reactions, particularly those initiated or terminated by a Michael addition. These sequences allow for the rapid construction of complex carbocyclic and heterocyclic frameworks with high stereocontrol. Organocatalysis, often employing diphenylprolinol silyl ethers, has emerged as a powerful tool for mediating these transformations. researchgate.netnih.gov
For instance, α,β-unsaturated aldehydes can undergo an asymmetric domino Michael/Michael reaction with α-acetyl-β-substituted-α,β-unsaturated esters, catalyzed by diphenylprolinol silyl ether, to produce polysubstituted cyclohexanes with excellent diastereo- and enantioselectivity. researchgate.net While the aldehyde in this case is unsaturated, the underlying principle involves the formation of an enamine intermediate that participates in a Michael addition, a process in which α-silyloxy aldehydes can also engage, either as the electrophile or, via their enolates, as the nucleophile.
A direct example involves the proline-catalyzed reaction between an enantiopure α-silyloxy aldehyde and an α,β-unsaturated ketone, which proceeds through a Michael/aldol/hemi-acetalization cascade. scribd.comdokumen.pub This demonstrates the capacity of the α-silyloxy aldehyde to act as the aldol component in a sequence initiated by the conjugate addition of the catalyst to the unsaturated ketone. The high water content of the reaction medium was found to be crucial, preventing the catalyst from being irreversibly trapped by the aldehyde as an oxazolidinone. dokumen.pub These cascade reactions showcase how a single substrate like an α-silyloxy aldehyde can be guided through multiple bond-forming events in one pot to generate significant molecular complexity.
Radical Reactivity of α-Silyloxy Intermediates in Dicarbofunctionalization
The generation of radical species at the α-position to a silyloxy group opens unique pathways for C-C bond formation, particularly in the context of alkene dicarbofunctionalization. rsc.orgresearchgate.net This class of reactions allows for the simultaneous addition of two different carbon-based functional groups across a double bond, rapidly increasing molecular complexity. nih.gov
A key intermediate in these processes is the α-silyloxy radical. One method for its generation involves a photoredox-catalyzed reaction of α-aryl allyl alcohol trimethylsilyl (B98337) (TMS) ethers. mdpi.com In this process, a radical (e.g., CF₂H•) adds to the terminal carbon of the alkene. The resulting alkyl radical intermediate then undergoes an aryl ipso-migration, which results in the formation of a stabilized α-trimethylsilyloxy radical. This radical can then be oxidized via single-electron transfer (SET) to afford the final ketone product after desilylation. mdpi.com This sequence demonstrates the viability of forming α-silyloxy radicals and their participation in subsequent transformations that functionalize the carbon backbone.
Role of Lewis Acids in Reaction Pathways and Selectivity
Lewis acids play a central and multifaceted role in controlling the reactivity and selectivity of transformations involving α-silyloxy aldehydes. They can catalyze reactions, activate the carbonyl group towards nucleophilic attack, and profoundly influence the stereochemical outcome of bond-forming events.
Lewis acids are crucial for promoting nucleophilic additions to α-silyloxy aldehydes, often involving the transfer of a silyl group. In the Mukaiyama aldol reaction, a Lewis acid promotes the addition of a silyl enol ether to an aldehyde. nih.gov This process can be viewed as a silyl transfer event, where the silyl group from the nucleophile is ultimately transferred to the aldehyde oxygen.
A more direct example is the catalytic asymmetric rearrangement of α,α-dialkyl-α-siloxy aldehydes to α-siloxy ketones, which is facilitated by chiral organoaluminum Lewis acids. This reaction involves the migration of an alkyl group and the concomitant transfer of the silyl group between oxygen atoms. Furthermore, research has shown that the pre-conversion of carboxylic acids to silyl esters can facilitate boron-catalyzed direct aldol reactions. chemrxiv.org This is attributed to the silyl ester acidifying the α-proton, making enolization easier, and preventing the product from forming poisonous chelation complexes with the Lewis acid catalyst. chemrxiv.org In some catalytic cycles, a silyl transfer step is proposed to be facile due to the proximity of a trimethylsilyl ester and an aldolate intermediate, where the catalyst facilitates the transfer from the nucleophile to the product.
A primary function of a Lewis acid in reactions with α-silyloxy aldehydes is the activation of the carbonyl group. By coordinating to the carbonyl oxygen, the Lewis acid withdraws electron density, which increases the partial positive charge on the carbonyl carbon and enhances its electrophilicity. nih.gov This activation makes the aldehyde more susceptible to attack by even weak nucleophiles, such as silyl enol ethers or silyl ketene (B1206846) acetals. acs.org
Mechanistic studies have explored various modes of activation. In some systems, a weak Lewis acid like silicon tetrachloride (SiCl₄) can itself be activated by a strongly Lewis basic catalyst, such as a chiral phosphoramide. acs.orgnih.govnih.gov This generates a highly reactive, chiral cationic silicon species in situ, which then serves as an extremely effective promoter for aldol additions. nih.gov The reaction is believed to proceed through an open transition state where steric interactions between the bulky silyl cation complex and the incoming nucleophile are the dominant controlling factors. nih.gov Dual catalyst systems, where a Lewis acid activates the aldehyde and a Lewis base activates the nucleophile (e.g., acetyl cyanide), have also been investigated, revealing complex reaction pathways where the rate-determining step can shift depending on the reactivity of the aldehyde. nih.gov
The influence of Lewis acids on the diastereoselectivity of nucleophilic additions to chiral α-silyloxy aldehydes is one of the most studied aspects of their reactivity. The stereochemical outcome is often a delicate balance between chelation control and non-chelation (Felkin-Anh or Cornforth-type) models. msu.edu
Sterically demanding silyl protecting groups, such as the tert-butyldimethylsilyl (TBS) group in this compound, typically favor non-chelation-controlled pathways, leading to anti-1,2-diol products according to the Felkin-Anh model. nih.gov However, this preference can be overturned by using a strongly chelating Lewis acid, such as TiCl₄ or SnCl₄. These Lewis acids can form a five-membered chelate ring involving the carbonyl oxygen and the α-silyloxy oxygen, forcing the nucleophile to attack from the opposite face and yielding the syn or "Cram-chelate" product. msu.edu In contrast, non-chelating Lewis acids like boron trifluoride (BF₃) consistently favor the anti (non-chelation) product. msu.edu
The choice of Lewis acid, nucleophile, and substrate substituents all play a role in determining the final diastereomeric ratio. For example, in certain Mukaiyama aldol additions, high syn-selectivity is observed with chelating Lewis acids, and this preference increases with the steric bulk of the substituents on the silyl enol ether nucleophile. msu.edu Computational studies have been employed to rationalize these outcomes, modeling the transition states and confirming that steric effects—such as the repulsion between substituents on the aldehyde and the approaching nucleophile—are critical in determining the favored pathway. nih.gov
Table 1: Influence of Lewis Acid on Diastereoselectivity in Additions to α-Alkoxy/Silyloxy Aldehydes This table is a representative compilation based on general findings in the literature and may not reflect specific experimental results for this compound.
| Lewis Acid | Chelating Ability | Typical Major Diastereomer | Controlling Model | Reference |
|---|---|---|---|---|
| TiCl₄ | Strong | syn | Chelation | msu.edu |
| SnCl₄ | Strong | syn | Chelation | msu.edu |
| MgBr₂ | Moderate | syn | Chelation | - |
| BF₃·OEt₂ | Non-chelating | anti | Felkin-Anh / Non-chelation | msu.edu |
| ZnCl₂ | Variable | syn (autocatalytic) | Chelation | nih.gov |
Applications of α Silyloxy Aldehydes in Complex Molecule and Natural Product Total Synthesis
Synthesis of Polyhydroxylated Compounds and Diols
α-Silyloxy aldehydes are key precursors for the stereoselective synthesis of 1,2-diols and polyhydroxylated motifs, which are common structural features in many natural products like polyketides and carbohydrates. The reaction of an organometallic nucleophile with an α-silyloxy aldehyde, such as 2-[Tert-butyl(dimethyl)silyl]oxypentanal, adds a new carbon substituent to the carbonyl carbon, creating a secondary alcohol. The original silyloxy group can then be deprotected to reveal a vicinal diol (a 1,2-diol).
The stereochemical outcome of the nucleophilic addition is highly controllable. Typically, the reaction follows the Felkin-Anh model, where the nucleophile attacks the carbonyl group from the face opposite to the largest substituent (the silyloxy group) to minimize steric hindrance. This generally leads to the anti-diol product with high diastereoselectivity. However, under specific conditions using Lewis acids and certain nucleophiles (like dialkylzinc reagents), chelation control can be achieved. nih.gov In this scenario, the Lewis acid coordinates to both the silyloxy oxygen and the carbonyl oxygen, forming a rigid five-membered ring. This forces the nucleophile to attack from the same face as the silyloxy group, resulting in the syn-diol product. nih.govresearchgate.net This tunable diastereoselectivity makes α-silyloxy aldehydes exceptionally useful for constructing specific stereochemical arrays in polyol chains. nih.gov
Table 1: Stereocontrol in Nucleophilic Addition to α-Silyloxy Aldehydes
| Model | Conditions | Predominant Product | Stereochemical Relationship |
|---|---|---|---|
| Felkin-Anh | Non-chelating (e.g., Grignard, organolithium reagents) | anti-diol | Nucleophile adds opposite to the α-silyloxy group |
| Cram-Chelation | Chelating (e.g., dialkylzinc + Lewis acid) | syn-diol | Nucleophile adds on the same side as the α-silyloxy group |
Construction of Furofuran Lignans and Tetrahydrofurans
Substituted tetrahydrofurans are core structures in numerous natural products. α-Silyloxy aldehydes can serve as precursors to these heterocyclic systems. A common strategy involves a multi-step sequence where the aldehyde is first elaborated into a longer carbon chain containing a suitably positioned hydroxyl group. For instance, a Wittig or Horner-Wadsworth-Emmons reaction on this compound could introduce an alkene, which can then be dihydroxylated or epoxidized. The resulting polyol chain, after selective protection and deprotection steps, can undergo acid-catalyzed cyclization via intramolecular etherification to form the tetrahydrofuran (B95107) ring. nih.govorganic-chemistry.org
Alternatively, methods like intramolecular iodo-aldol cyclization of unsaturated aldehydes can produce highly substituted tetrahydrofurans. organic-chemistry.org While not starting directly from a pre-formed α-silyloxy aldehyde, the underlying principle of using an aldehyde to initiate cyclization is a shared concept. The silyloxy group in the starting material provides latent stereochemical information that can guide the formation of new stereocenters in the final heterocyclic product.
Preparation of Pyrrolidine (B122466) and Pyrrolizidine (B1209537) Alkaloids
Pyrrolizidine alkaloids are a large class of naturally occurring compounds, many of which exhibit significant biological activity. researchgate.netnih.gov The synthesis of their polyhydroxylated core structures often relies on chiral building blocks derived from carbohydrates or amino acids. α-Silyloxy aldehydes are valuable chiral synthons in this context.
A synthetic route towards a polyhydroxylated pyrrolizidine skeleton could involve the reaction of this compound with a nitrogen-containing nucleophile, such as a nitronate or an enamine, in a Michael or Mannich-type reaction. This would install the nitrogen atom required for the heterocyclic core. Subsequent functional group manipulations, including reduction of the aldehyde, cyclization, and formation of the second five-membered ring, would lead to the bicyclic pyrrolizidine structure. fx361.comcore.ac.uk The stereochemistry of the final alkaloid is heavily influenced by the initial stereocenter of the α-silyloxy aldehyde. For example, in the synthesis of alexine, an α-d-mannofuranoside derivative is converted into a protected pyrrolidine which then undergoes oxidation and reaction with a vinyl nucleophile, a sequence that could be adapted using α-silyloxy aldehyde chemistry. researchgate.net
Synthesis of Biologically Active Natural Product Fragments and Analogs (e.g., Bastimolide A, Dysidiolide, Muscarine Alkaloids)
The utility of α-silyloxy aldehydes shines in the total synthesis of complex natural products where precise stereocontrol is paramount.
Bastimolide A: This potent antimalarial macrolide features a long 1,5-polyol chain. nih.govresearchgate.netelsevierpure.com Its synthesis is a significant challenge due to the remote stereochemical relationships. Recent synthetic strategies have explicitly identified α-silyloxy aldehydes as crucial starting points for the iterative construction of the polyol backbone. nih.govacs.org A configuration-encoded approach, where the stereochemistry is set in small, enantiopure building blocks like α-silyloxy aldehydes, allows for the unambiguous assembly of complex fragments such as the C22–C41 portion of Bastimolide A. nih.govacs.org
Dysidiolide: This marine natural product is a potent inhibitor of protein phosphatase cdc25A. ucla.edu Its synthesis involves the stereocontrolled construction of a decalin core with multiple stereocenters. While published syntheses may start from different materials like cyclohexanone (B45756) derivatives, key fragments containing aldehyde functionalities are often generated. ucla.eduresearchgate.netresearchgate.net An α-silyloxy aldehyde could be employed in an aldol (B89426) or related reaction to append side chains or build up the carbon skeleton with the required stereochemistry. For example, a late-stage aldehyde intermediate in one synthesis is converted to the final product via a Wittig reaction and subsequent steps. ucla.edu
Muscarine Alkaloids: Muscarine and its analogs are alkaloids known for their activity on the nervous system. They contain a substituted tetrahydrofuran ring with multiple stereocenters. Their synthesis often starts from chiral pool materials. An α-silyloxy aldehyde like this compound could be a starting point for a linear synthesis, where the carbon chain is extended and then cyclized to form the core tetrahydrofuran ring, similar to the general strategies discussed in section 4.2.
Iterative Stereocontrolled Synthesis Strategies Utilizing α-Silyloxy Aldehydes
One of the most powerful applications of α-silyloxy aldehydes is in iterative synthesis, a strategy used to build up long, stereochemically defined carbon chains, such as those in polyketide natural products. nih.gov This approach involves a repeating sequence of reactions where a building block is added to a growing chain, and the functional group at the end of the new chain is then converted back into the starting functionality, ready for the next iteration.
An α-silyloxy aldehyde can be reacted with a nucleophile (e.g., in an aldol or Grignard reaction) to create a protected 1,2-diol. The newly formed hydroxyl group can be protected, and the original silyl (B83357) ether can be selectively cleaved and oxidized back to an aldehyde. This new, elongated α-silyloxy aldehyde is now ready for the next coupling cycle. This iterative process allows for the controlled, step-wise construction of complex polyol chains where the stereochemistry of each new center is precisely controlled. nih.govacs.org This strategy is particularly effective for creating 1,5-polyol structures, as seen in the synthesis of Bastimolide B. acs.org
Table 2: General Scheme for Iterative Synthesis
| Step | Reaction | Product |
|---|---|---|
| 1. Elongation | Nucleophilic addition to α-silyloxy aldehyde | Protected 1,2-diol |
| 2. Protection | Protection of the newly formed -OH group | Doubly protected diol |
| 3. Deprotection | Selective removal of the original α-silyl group | Partially protected diol |
| 4. Oxidation | Oxidation of the free -OH to an aldehyde | New, elongated α-silyloxy aldehyde |
| 5. Repeat | Return to Step 1 with the new aldehyde | Further elongated chain |
Synthesis of α-Functionalized α,β-Unsaturated Aldehydes as Building Blocks
α-Silyloxy aldehydes can be converted into α-functionalized α,β-unsaturated aldehydes, which are highly valuable dienophiles and Michael acceptors in organic synthesis. nih.govresearchgate.net One common method to achieve this transformation is through a Peterson olefination or related elimination reaction.
For example, the α-silyloxy aldehyde can be reacted with a stabilized ylide in a Wittig-type reaction. Alternatively, conversion of the aldehyde to its corresponding silyl enol ether, followed by an organocatalytic aerobic oxidation, can yield the α,β-unsaturated aldehyde. rsc.org The α-silyloxy group itself can be used as a handle for further functionalization before the elimination step, allowing for the synthesis of a variety of α-substituted enals. These products are key intermediates for cycloaddition reactions (e.g., Diels-Alder) and conjugate additions to construct complex cyclic and acyclic systems. nih.gov
Investigations into Stereochemical Control and Diastereoselectivity in α Silyloxy Aldehyde Transformations
Substrate-Controlled Diastereoselection
Substrate-controlled diastereoselection relies on the intrinsic stereochemical information within the chiral substrate to direct the approach of an incoming nucleophile. In the case of α-silyloxy aldehydes, the stereocenter at the α-carbon significantly influences the facial selectivity of the carbonyl addition.
The Felkin-Anh and Cram-chelation models are foundational concepts for predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones. nih.govacs.orgnih.gov For α-silyloxy aldehydes, the Felkin-Anh model is often the primary predictor of diastereoselectivity. acs.orgresearchgate.netnih.gov This model posits a transition state where the largest substituent on the α-carbon is positioned anti-periplanar to the incoming nucleophile to minimize steric interactions. The remaining substituents, in this case, the silyloxy group and a hydrogen atom, are positioned to further direct the nucleophile's trajectory. Due to the steric bulk and electronic properties of the silyl (B83357) protecting group, nucleophilic additions to α-silyloxy aldehydes typically proceed through a non-chelation pathway, leading to the Felkin addition product. researchgate.netacs.org
In contrast, the Cram-chelation model is favored when the α-substituent is a chelating group, such as an alkoxy or benzyloxy group, and a Lewis acidic metal is present. acs.orgresearchgate.netwikipedia.org This model involves the formation of a cyclic, chelated intermediate between the carbonyl oxygen, the α-heteroatom, and the metal center. This rigidifies the conformation of the aldehyde and directs the nucleophile to attack from the less hindered face. However, the weakly coordinating nature of the oxygen atom in a silyloxy group generally disfavors this chelation pathway. acs.orgresearchgate.net Consequently, reactions of 2-[Tert-butyl(dimethyl)silyl]oxypentanal with many nucleophiles are expected to follow the Felkin-Anh model, yielding the anti diastereomer as the major product. researchgate.net
Recent research has demonstrated methods to override this inherent Felkin-Anh preference and promote chelation control in additions to α-silyloxy aldehydes. By utilizing specific reagents, such as dialkylzincs in the presence of alkylzinc halides or triflates, it is possible to favor the formation of the syn or chelation-controlled product with high diastereoselectivity. nih.govacs.org This is achieved through the in situ generation of a Lewis acid that can effectively chelate the silyloxy group and the carbonyl oxygen. acs.orgnih.govfigshare.com
The nature of the α-substituents and the steric bulk of the silyl protecting group play a crucial role in the degree of stereocontrol observed in carbonyl additions. In this compound, the α-substituent is a propyl group. The steric demand of this group, in conjunction with the bulky tert-butyldimethylsilyl (TBS) protecting group, significantly influences the conformational preferences of the aldehyde in the transition state.
According to the Felkin-Anh model, the largest group at the α-carbon orients itself anti to the incoming nucleophile. The steric bulk of the TBS group further reinforces this preference, leading to a high degree of facial bias. Studies have shown that increasing the steric bulk of the protecting group can enhance the diastereoselectivity of nucleophilic additions. nih.gov For instance, the use of a triisopropylsilyl (TIPS) group, which is more sterically demanding than the TBS group, can lead to even higher levels of anti selectivity.
Conversely, the development of methods for chelation-controlled additions to α-silyloxy aldehydes has highlighted the importance of the Lewis acid in overcoming the steric influence of the protecting group. In these cases, the ability of the Lewis acid to form a stable chelate with the substrate is the dominant factor in determining the stereochemical outcome. nih.gov
Reagent-Controlled Enantioselective Synthesis
While substrate control is effective in diastereoselective reactions, reagent-controlled methods are essential for achieving high enantioselectivity, especially when starting from achiral or racemic substrates. These methods utilize chiral reagents, catalysts, or auxiliaries to create a chiral environment that favors the formation of one enantiomer over the other.
Chiral catalysis is a powerful strategy for the enantioselective synthesis of molecules. In the context of α-silyloxy aldehydes, chiral catalysts can be employed to control the stereochemical outcome of various transformations. For example, the catalytic, diastereoselective coupling of α-silyloxy aldehydes with alkynylsilanes, catalyzed by a nickel(0) N-heterocyclic carbene complex, provides an efficient route to anti-1,2-diols with excellent diastereoselectivity. nih.govorganic-chemistry.orgnih.gov
Asymmetric vinylogous aldol (B89426) reactions of silyloxy furans with aldehydes, including α-silyloxy aldehydes, can be catalyzed by chiral organic salts to produce optically active butenolides. nih.gov The development of new chiral catalysts continues to expand the scope of asymmetric reactions applicable to substrates like this compound.
The following table summarizes selected examples of chiral catalysts used in asymmetric reactions involving α-silyloxy aldehydes.
| Catalyst Type | Reaction | Substrate | Outcome |
|---|---|---|---|
| Nickel(0) N-heterocyclic carbene complex | Coupling with alkynylsilanes | α-Silyloxy aldehydes | High diastereoselectivity for anti-1,2-diols |
| Chiral organic salt (thiourea-amine and carboxylic acid) | Asymmetric vinylogous aldol reaction | 2-Trimethylsilyloxy furans and aldehydes | Good to excellent enantioselectivity and diastereoselectivity |
| Bisphosphine-Au complex | Cycloisomerization | Enyne derivatives | High yield and excellent enantioselectivity |
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.comwikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. This approach has been widely used in asymmetric synthesis.
For reactions involving α-silyloxy aldehydes, a chiral auxiliary can be attached to the nucleophile. For instance, in an aldol reaction, a chiral auxiliary can be incorporated into the enolate component. The steric and electronic properties of the auxiliary then control the facial selectivity of the enolate's addition to the aldehyde. Evans' oxazolidinone auxiliaries are a well-known example and have been successfully employed in stereoselective aldol reactions to generate products with two new contiguous stereocenters. wikipedia.org
The use of chiral auxiliaries provides a reliable method for achieving high levels of stereocontrol. The choice of auxiliary can be tailored to favor the formation of a specific diastereomer.
Achieving Specific Diastereomeric Outcomes (e.g., Anti-1,2-Diols)
The synthesis of specific diastereomers, such as anti-1,2-diols, is a common objective in organic synthesis. As discussed, the inherent preference of nucleophilic additions to α-silyloxy aldehydes, like this compound, is to form the anti product according to the Felkin-Anh model. researchgate.net This predisposition can be exploited to synthesize anti-1,2-diols with high diastereoselectivity.
One notable method is the nickel-catalyzed three-component coupling of α-silyloxy aldehydes, alkynylsilanes, and a silane (B1218182) reducing agent. nih.govorganic-chemistry.orgnih.gov This reaction has been shown to be highly effective for a range of α-silyloxy aldehydes, providing the corresponding protected anti-1,2-diols in excellent yields and diastereoselectivities. nih.gov The reaction is believed to proceed through a transition state that is consistent with the Felkin model. nih.gov
The table below presents data from a study on the nickel-catalyzed coupling of various α-silyloxy aldehydes with an alkynylsilane, demonstrating the high diastereoselectivity for the anti product.
| Aldehyde α-Substituent (R¹) | Yield (%) | Diastereomeric Ratio (anti:syn) |
|---|---|---|
| CH₂CH₂Ph | 84 | >20:1 |
| n-Bu | 81 | >20:1 |
| c-Hex | 77 | >20:1 |
| i-Pr | 75 | 10:1 |
The data clearly indicates that aldehydes with unbranched substituents at the α-position lead to outstanding diastereoselectivities. This method provides a reliable and efficient route to anti-1,2-diols, which are valuable building blocks in the synthesis of natural products and other complex organic molecules.
Insufficient Information to Generate Article on the Stereospecificity of Intramolecular Reactions of this compound
Despite a thorough search of scientific literature and chemical databases, there is a notable lack of specific published research on the stereospecificity of intramolecular cyclizations and rearrangements of the chemical compound this compound.
Investigations into related α-silyloxy aldehydes have provided general principles regarding their reactivity and stereochemical control in intermolecular reactions. For instance, the stereochemical outcome of nucleophilic additions to α-silyloxy aldehydes is often dictated by principles such as the Felkin-Anh model or chelation control, depending on the reaction conditions and the nature of the silyl protecting group.
Furthermore, studies on intramolecular reactions of other silyloxy-containing compounds, such as silyloxyenynes and alkene-tethered α-silyloxydiazoalkanes, have demonstrated that the stereochemistry of the silyloxy group can significantly influence the diastereoselectivity of cyclization reactions. These reactions often proceed through well-defined transition states where the bulky silyl group plays a crucial role in directing the stereochemical outcome.
However, specific experimental data, including detailed research findings and data tables that would be necessary to construct a scientifically rigorous article on the intramolecular reactions of this compound, are not available in the public domain. Without such primary data, any attempt to generate the requested article section would be speculative and would not meet the required standards of scientific accuracy and detail.
Therefore, until specific research focusing on the intramolecular cyclizations and rearrangements of this compound is published, it is not possible to provide a comprehensive and data-rich analysis as requested.
Computational and Theoretical Chemistry Studies on α Silyloxy Aldehyde Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become an essential method for elucidating the complex reaction mechanisms of α-silyloxy aldehydes. DFT calculations provide insights into the potential energy surfaces of reactions, helping to identify intermediates, transition states, and the most favorable reaction pathways.
Researchers have employed DFT to study various reactions involving aldehydes. For instance, in the context of aldehyde deformylations and Pinnick oxidation, DFT has been used to map out the step-by-step mechanisms, including the role of catalysts and additives. nih.govwikimedia.org In proline-catalyzed intermolecular aldol (B89426) reactions, DFT calculations have helped to understand the complete catalytic cycle and the role of the organocatalyst. researchgate.net
A notable application of DFT is in studying the intramolecular [3+2] cycloaddition of α-silyloxydiazoalkanes. nih.gov These studies calculate the energies of reactants, transition states, and products to determine the feasibility of proposed mechanisms and to understand the origins of stereoselectivity. nih.gov The calculations reveal that such reactions proceed through a concerted mechanism, and the activation energies associated with different stereochemical pathways can be precisely quantified. nih.gov
Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Aldehyde Reaction
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting Aldehyde + Reagent | 0.0 |
| TS1 | First Transition State | +18.5 |
| Intermediate 1 | Initial Adduct | -5.2 |
| TS2 | Rate-Determining Transition State | +22.0 |
| Product | Final Product | -15.8 |
This table represents hypothetical data to illustrate how DFT calculations are used to map the energy landscape of a reaction mechanism.
Modeling of Transition States for Stereoselectivity Prediction and Rationalization
The stereochemical outcome of reactions involving chiral α-silyloxy aldehydes is of paramount importance in organic synthesis. Computational modeling of transition states is a key tool for predicting and rationalizing the observed stereoselectivity. By calculating the relative energies of diastereomeric transition states, chemists can predict which stereoisomer will be formed preferentially.
For nucleophilic additions to α-silyloxy aldehydes, the Felkin-Anh model has traditionally been used to predict stereochemical outcomes. nih.govfigshare.com However, computational models provide a more quantitative picture. DFT calculations have been successfully used to determine the energies of various transition state structures in reactions like the [3+2] cycloaddition of α-silyloxydiazoalkanes, thereby explaining the observed syn/anti selectivity. nih.gov
In Mukaiyama aldol reactions involving related β-silyloxyaldehydes, computational models have been generated to evaluate different stereocontrol scenarios. nsf.gov These models suggest that transition states that minimize both electrostatic repulsion and torsional strain are favored, leading to higher diastereoselectivity. nsf.gov The energy difference between competing transition states, even if only a few kcal/mol, can lead to a significant preference for one stereoisomer over another.
Table 2: Example of Calculated Transition State Energies and Predicted Stereoselectivity
| Transition State | Description | Calculated Relative Energy (kcal/mol) | Predicted Major Product | Predicted Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| TS-anti | Leads to the anti diastereomer | 0.0 | anti | 95:5 |
| TS-syn | Leads to the syn diastereomer | +1.8 |
This table provides a hypothetical example based on DFT calculations to show how the energy difference between transition states correlates with the predicted stereochemical outcome of a reaction.
Analysis of Electronic and Steric Effects on Reactivity and Selectivity
The reactivity of the carbonyl group in α-silyloxy aldehydes and the selectivity of their reactions are governed by a delicate balance of electronic and steric effects. Computational studies allow for the systematic analysis of these factors.
Electronic Effects: The presence of the α-silyloxy group influences the electrophilicity of the aldehyde's carbonyl carbon. Alkyl groups on the silicon atom exert an inductive effect, pushing electron density towards the carbonyl and potentially reducing its reactivity compared to a non-substituted aldehyde. brainkart.com Computational methods can quantify these effects by calculating parameters like the electrophilicity index (ω), which helps to predict reactivity. nih.gov Aldehydes are generally classified as hard or soft electrophiles, which determines their preference for reacting with hard or soft nucleophiles. nih.gov
Steric Effects: The bulky tert-butyl(dimethyl)silyl group in 2-[Tert-butyl(dimethyl)silyl]oxypentanal creates significant steric hindrance around the reaction center. This steric bulk plays a crucial role in directing the approach of nucleophiles, often being the dominant factor in determining diastereoselectivity. nih.govbrainkart.com DFT studies on related systems have confirmed that steric effects are major determining factors in the diastereoselectivity of cycloaddition reactions. nih.gov Similarly, in Mukaiyama aldol reactions, the size of the silyl (B83357) protecting group directly impacts the level of diastereocontrol. nsf.gov
Table 3: Influence of Substituent on Aldehyde Reactivity (Illustrative)
| Substituent at α-position | Electronic Effect | Steric Hindrance | Relative Reactivity (Predicted) |
|---|---|---|---|
| -H | Minimal | Low | High |
| -CH₃ | +I (Donating) | Moderate | Medium |
| -O-Si(CH₃)₃ (TMS) | +I (Donating) | High | Low |
| -O-Si(CH₃)₂(C(CH₃)₃) (TBDMS) | +I (Donating) | Very High | Very Low |
This table illustrates the combined influence of electronic and steric effects of different α-substituents on the predicted reactivity of an aldehyde.
Conformational Analysis of Intermediates and Products
The three-dimensional shapes, or conformations, of reactant molecules, intermediates, and transition states are critical in determining the course and outcome of a reaction. Computational chemistry provides essential tools for performing conformational analysis of the flexible acyclic systems found in α-silyloxy aldehydes.
For α-silyloxy aldehydes, the relative orientation of the bulky silyloxy group and the carbonyl group is crucial. This orientation influences the accessibility of the carbonyl carbon to attacking nucleophiles. Chelation control, where a Lewis acid coordinates to both the silyloxy oxygen and the carbonyl oxygen, can lock the molecule into a specific conformation, leading to high levels of stereocontrol. nih.gov
Computational studies on related silyloxycyclohexanes have shown that assessing the conformational preferences of silyloxy groups can be complex. nsf.gov Standard measures of steric bulk, like A-values, are often confounded by attractive transannular interactions, making computational analysis even more vital for an accurate understanding. nsf.gov In stereoselective reactions, the analysis often involves comparing the stability of multiple conformers for each potential intermediate and transition state to identify the lowest energy pathway that leads to the observed product. nsf.govacs.org
Advanced Analytical Methodologies for Research on α Silyloxy Aldehyde Reactions
Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring
Chromatography is indispensable for isolating products from complex reaction mixtures and for assessing the purity of starting materials and products. It is also a primary tool for monitoring the conversion of reactants to products over time, providing crucial kinetic data.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of α-silyloxy aldehydes and their reaction products. Due to the lack of a strong chromophore in many aliphatic aldehydes, analysis often requires derivatization to form compounds that can be easily detected by UV-Vis absorption. nih.govresearchgate.netauroraprosci.com However, for reaction monitoring where derivatization may be impractical, detectors such as evaporative light scattering (ELSD) or mass spectrometry (LC-MS) can be employed.
For purity assessment, reversed-phase HPLC using C18 columns is common. auroraprosci.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. auroraprosci.com
A critical application of HPLC in this field is the separation of stereoisomers. Chiral stationary phases (CSPs) are widely used to resolve enantiomers and diastereomers formed in asymmetric reactions. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of compounds. nih.govchromatographyonline.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase or polar organic modes, is crucial for achieving optimal separation. chromatographyonline.com
Table 1: Representative HPLC Conditions for Aldehyde Analysis
| Parameter | Condition | Application | Reference |
|---|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Purity Assessment, Reaction Monitoring (with derivatization) | auroraprosci.com |
| Mobile Phase | Acetonitrile/Water Gradient or Isocratic | General Separation of Reaction Components | auroraprosci.com |
| Detector | UV-Vis (e.g., 360 nm for DNPH derivatives) | Quantitation of Derivatized Aldehydes | auroraprosci.com |
| Chiral Column | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Enantiomeric/Diastereomeric Purity Determination | nih.gov |
| Chiral Mobile Phase | Hexane/Isopropanol or other solvent mixtures | Separation of Stereoisomers | chromatographyonline.com |
Gas Chromatography (GC) is an exceptionally powerful tool for the analysis of volatile compounds and is well-suited for α-silyloxy aldehydes. The silyl (B83357) group increases the volatility and thermal stability of the molecule, making it amenable to GC analysis. thescipub.comnih.gov For complex biological samples or reaction products with additional polar functional groups (e.g., hydroxyls, carboxylic acids), a derivatization step, often silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is performed to enhance volatility. researchgate.netyoutube.comresearchgate.net
GC is primarily used for assessing purity, quantifying components in a mixture, and monitoring reaction progress. Separation is typically achieved on capillary columns with a nonpolar stationary phase (e.g., DB-5) or a medium-polarity phase (e.g., DB-17). researchgate.net Flame ionization detection (FID) provides a robust and linear response for quantitation, while coupling GC to a mass spectrometer (GC-MS) allows for definitive identification of the separated components. nih.govnih.gov
The analysis of tert-butyldimethylsilyl (TBDMS) derivatives by GC-MS is a well-established method for various analytes, including organic acids and nerve agent hydrolysis products. researchgate.netnih.govnih.gov This extensive use underscores its reliability for compounds like 2-[Tert-butyl(dimethyl)silyl]oxypentanal.
Table 2: Typical Gas Chromatography Parameters for Silylated Compounds
| Parameter | Condition | Application | Reference |
|---|---|---|---|
| Derivatization | Often not required for the parent compound; MTBSTFA for polar products. | Increases volatility and thermal stability of polar analytes. | researchgate.net |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) | Separation of volatile components. | researchgate.net |
| Carrier Gas | Helium or Hydrogen | Mobile phase for analyte transport. | - |
| Temperature Program | Initial temp ~50-70°C, ramp to ~250-300°C | Elution of components with varying boiling points. | - |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | Quantitation (FID) and Identification (MS) | nih.govnih.gov |
Spectroscopic Characterization of Reaction Products and Intermediates
Spectroscopic methods are essential for elucidating the molecular structure of starting materials, intermediates, and final products.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. rsc.org For this compound, the NMR spectra would exhibit characteristic signals for each part of the molecule. The tert-butyl group gives a sharp, intense singlet in the ¹H NMR spectrum, while the two methyl groups on the silicon atom also produce a sharp singlet. nih.govthieme-connect.de
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons. For determining the relative stereochemistry of reaction products, the Nuclear Overhauser Effect (NOE) is invaluable. NOE analysis (e.g., through NOESY or ROESY experiments) detects through-space interactions between protons that are close to each other, allowing for the assignment of relative configurations at newly formed stereocenters.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Reference for Similar Structures |
|---|---|---|---|
| Aldehyde (-CHO) | 9.6 - 9.8 (t) | ~200 - 205 | - |
| α-Proton (CH-O) | ~4.2 (m) | ~70 - 75 | rsc.org |
| Propyl Chain (-CH₂-CH₂-CH₃) | 0.9 - 1.7 (m) | ~14 - 40 | - |
| Si-C(CH₃)₃ (tert-Butyl) | ~0.9 (s, 9H) | ~26 (3 x CH₃), ~18 (C) | thieme-connect.de |
| Si-(CH₃)₂ | ~0.1 (s, 6H) | ~ -5 (2 x CH₃) | rsc.org |
Mass Spectrometry (MS) is used to determine the molecular weight of compounds and to gain structural information from their fragmentation patterns. When coupled with GC (GC-MS), it provides identification of components as they elute from the column. Electron Ionization (EI) is a common technique used in GC-MS. nih.gov
Silylated compounds exhibit characteristic fragmentation patterns in EI-MS. sci-hub.senih.gov A hallmark of tert-butyldimethylsilyl (TBDMS) ethers is the facile loss of the tert-butyl group (a radical with mass 57 Da), leading to a prominent [M-57]⁺ ion. researchgate.netnist.gov This fragment is often the base peak or one of the most abundant ions in the spectrum, making it highly diagnostic for the presence of a TBDMS group. nist.gov Other significant fragments can arise from further cleavages around the silyl ether or from the alkyl chain. researchgate.net Analysis of these fragmentation pathways helps to confirm the structure of reaction products, such as identifying where functional group transformations have occurred.
Table 4: Characteristic Mass Spectral Fragments for TBDMS-Protected Alcohols/Aldehydes
| Fragment Ion | Description | Significance | Reference |
|---|---|---|---|
| [M-57]⁺ or [M-C₄H₉]⁺ | Loss of a tert-butyl radical from the TBDMS group. | Highly diagnostic for the TBDMS protecting group. Often the base peak. | researchgate.netnist.gov |
| m/z 73 | [(CH₃)₂SiH]⁺ or [(CH₃)₃Si]⁺ (from TMS) | Common fragment in silyl derivatives. | researchgate.net |
| m/z 75 | [(CH₃)₂SiOH]⁺ | Indicates a hydroxyl group was derivatized. | nih.gov |
| [M-R]⁺ | Cleavage of the alkyl chain adjacent to the oxygen. | Provides information about the carbon skeleton. | nist.gov |
While NMR can determine the relative stereochemistry of a molecule, X-ray crystallography on a single crystal is the definitive method for determining its absolute stereochemistry. nih.govresearchgate.net This technique provides an unambiguous three-dimensional structure of the molecule as it exists in the crystal lattice. researchgate.net
For reactions involving this compound that produce new chiral centers, determining the absolute configuration is crucial for understanding the reaction mechanism and the effectiveness of any chiral catalysts used. Although the starting aldehyde is a liquid, many reaction products, such as diols or other functionalized derivatives, can be crystalline. If a suitable single crystal of an enantiomerically pure product can be grown, its structure can be solved by X-ray diffraction. researchgate.net The analysis, often involving the measurement of anomalous dispersion effects, allows for the unequivocal assignment of the (R) or (S) configuration at each stereocenter. researchgate.netnih.gov This method is considered the "gold standard" for stereochemical assignment in chemistry. nih.govsoton.ac.uk
Absence of Specific Research Data Precludes Article Generation
A thorough and exhaustive search of scientific literature and databases has revealed a significant lack of specific research focused on the chemical compound This compound within the context of advanced analytical methodologies for mechanistic studies. Specifically, no published data could be found regarding the use of in situ spectroscopic techniques to analyze its reaction mechanisms.
The user's request for an article structured around "," with a specific section on "7.3. In Situ Spectroscopic Techniques for Mechanistic Studies" for this compound, cannot be fulfilled at this time. The generation of a scientifically accurate and informative article, as per the detailed outline provided, is contingent upon the availability of existing research data, including detailed findings and data tables.
Searches for methodologies such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FTIR) like ReactIR, and other real-time analytical techniques applied to the reaction kinetics, intermediate identification, or elucidation of catalytic cycles involving this compound did not yield any relevant results. While general principles of these techniques and their application to the broader class of α-silyloxy aldehydes are established, no studies have been specifically published on this particular compound.
Therefore, without any source material, experimental data, or research findings to draw upon, the creation of the requested article with the required level of detail, accuracy, and adherence to the specified outline is not possible. Any attempt to generate such content would be speculative and would not meet the standards of a professional, authoritative, and scientifically-grounded article.
Future Perspectives and Emerging Research Areas for 2 Tert Butyl Dimethyl Silyl Oxypentanal and α Silyloxy Aldehydes
Development of Novel Catalytic Systems for Enantioselective Transformations
A primary focus of future research will be the design and implementation of new catalytic systems capable of unlocking the full potential of α-silyloxy aldehydes in asymmetric synthesis. While significant progress has been made, the quest for catalysts with broader substrate scope, higher efficiency, and improved stereoselectivity continues to drive innovation.
One promising direction involves the advancement of chiral Lewis acid catalysis. For instance, the development of axially chiral organoaluminum Lewis acids has enabled the catalytic asymmetric rearrangement of α,α-disubstituted α-siloxy aldehydes into optically active acyloins with high enantioselectivity. acs.orgresearchgate.net Future work will likely focus on refining these catalysts to operate at lower loadings and tolerate a wider range of silyl (B83357) protecting groups and aldehyde substitution patterns.
Synergistic catalysis, employing multiple catalysts to activate different components of a reaction, represents another fertile ground for discovery. A recently developed umpolung strategy utilizes a combination of a chiral N-heterocyclic carbene (NHC)-copper catalyst and a palladium catalyst. This dual system facilitates the enantioselective addition of a silylboronate to an aldehyde, followed by a Brook rearrangement to form a chiral α-silyloxybenzylcopper(I) species, which then undergoes a palladium-catalyzed cross-coupling. Expanding this methodology to aliphatic α-silyloxy aldehydes like 2-[Tert-butyl(dimethyl)silyl]oxypentanal could provide novel pathways to valuable chiral building blocks.
Furthermore, the field of organocatalysis is poised to make significant contributions. nih.govnih.gov Chiral organic catalysts, such as those based on cinchona alkaloids or chiral phosphoric acids, offer the advantages of being metal-free, robust, and less sensitive to air and moisture. nih.govnumberanalytics.com The development of new chiral organic salts, prepared from thiourea-amines and carboxylic acids, has already proven effective in promoting anti-selective asymmetric vinylogous aldol (B89426) reactions of 2-trimethylsilyloxyfurans with various aldehydes. nih.gov Tailoring these and other organocatalytic systems specifically for transformations of α-silyloxy aldehydes is an active area of research.
| Catalyst System | Transformation | Substrate Class | Key Features |
| Axially Chiral Organoaluminum Lewis Acid | Asymmetric 1,2-Rearrangement | α,α-Dialkyl-α-siloxy aldehydes | Access to optically active acyloins and tertiary hydroxy aldehydes. acs.orgresearchgate.net |
| Chiral NHC-Copper / Palladium | Asymmetric Cross-Coupling | Aromatic aldehydes | Catalytic generation of enantioenriched chiral α-alkoxyalkylcopper(I) intermediates. |
| Chiral Organic Salt (Thiourea-Amine Derived) | Asymmetric Vinylogous Aldol Reaction | 2-Silyloxy furans and aldehydes | High anti-diastereoselectivity and enantioselectivity; broad aldehyde scope. nih.gov |
Exploration of New Reaction Pathways and Multicomponent Cascades
Beyond refining existing transformations, a significant research thrust is the discovery of entirely new reaction pathways for α-silyloxy aldehydes. The unique electronic and steric properties of these substrates can be harnessed to orchestrate novel bond formations and skeletal rearrangements.
Chelation-controlled additions offer an alternative to the generally accepted Felkin-Anh model for nucleophilic additions to α-silyloxy carbonyls. nih.govacs.org Researchers have demonstrated that using dialkylzinc reagents in the presence of a chlorosilane can promote chelation, leading to good to excellent diastereoselectivities. nih.gov This is achieved through the in situ, autocatalytic generation of a Lewis acid responsible for chelation, avoiding its stoichiometric use. nih.gov Further exploration of this concept with different nucleophiles and Lewis acids could establish a new paradigm for stereocontrol in reactions involving α-silyloxy aldehydes.
The development of cascade or tandem reactions initiated by transformations at the α-silyloxy aldehyde moiety is another exciting frontier. For example, a reaction sequence involving a hydride addition to a silyl glyoxylate (B1226380) can trigger a acs.orgmdpi.com-Brook rearrangement to form a glycolate (B3277807) enolate, which then participates in a subsequent aldol reaction. fgcu.edu Designing similar cascades starting from this compound could provide rapid access to densely functionalized molecules from simple precursors.
Multicomponent reactions (MCRs), where three or more reagents combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency and atom economy. nih.gov Integrating α-silyloxy aldehydes into known or novel MCRs is a largely untapped area with immense potential. For instance, their participation in Ugi or Passerini-type reactions could lead to the rapid synthesis of complex α-acyloxy- or α-hydroxy-amides, which are valuable scaffolds in medicinal chemistry. The development of MCRs that leverage the unique reactivity of the silyl ether, perhaps triggering a cascade after the initial multicomponent coupling, is a particularly appealing goal for future research.
Expansion of Synthetic Utility in Complex Chemical Synthesis
The ultimate measure of a synthetic method's value is its application in the construction of complex, high-value molecules such as natural products and pharmaceuticals. A key future direction will be to demonstrate the utility of methods developed for α-silyloxy aldehydes in these challenging contexts. The stereochemically rich products obtained from asymmetric transformations of these aldehydes are ideal precursors for polyketides, carbohydrates, and other classes of natural products.
For example, the chiral α-siloxy ketones generated via asymmetric rearrangement are versatile intermediates. acs.org They can be further elaborated through reductions, additions, or enolate chemistry to install additional stereocenters with high levels of control. Similarly, the products of vinylogous aldol reactions can serve as building blocks for the synthesis of complex lactones and polycyclic ethers. nih.gov
The challenge lies in showcasing the robustness and functional group tolerance of these new methods within a multi-step synthesis. Future research will likely feature the application of these novel catalytic transformations as key steps in the total synthesis of biologically active targets. This will not only validate the utility of the methods but also drive their further refinement to meet the rigorous demands of complex molecule synthesis.
Integrated Computational and Experimental Approaches for Reaction Design
The synergy between computational chemistry and experimental work is revolutionizing how chemical reactions are discovered and optimized. This integrated approach is expected to play a pivotal role in advancing the chemistry of α-silyloxy aldehydes.
Density Functional Theory (DFT) calculations are already being used to elucidate the origins of stereoselectivity in reactions involving α-silyloxy substrates. For example, computational studies have been employed to understand the competing steric and electronic (e.g., gauche effects) that govern the diastereoselectivity in cycloaddition reactions of α-silyloxydiazoalkanes. mdpi.com Applying these predictive tools to prospective catalytic transformations of this compound can help rationalize observed outcomes and, more importantly, guide the rational design of more selective catalysts and reaction conditions, thereby reducing the need for extensive empirical screening.
Q & A
Q. What are the recommended methods for synthesizing 2-[tert-butyl(dimethyl)silyl]oxypentanal, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves silylation of the precursor alcohol (e.g., 5-hydroxypentanal) using tert-butyldimethylsilyl chloride (TBDMSCl) under inert conditions. Key steps:
- Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvents.
- Add a base like imidazole or triethylamine to scavenge HCl generated during silylation.
- Monitor reaction progress via TLC (Rf shift) or NMR to confirm complete protection of the alcohol.
- Purify via column chromatography (hexane/ethyl acetate gradients) to isolate the silyl-protected aldehyde.
Optimization Tip: Ensure rigorous exclusion of moisture to prevent premature desilylation. Evidence from multi-step syntheses (e.g., palladium-catalyzed hydrogenation in methanol) suggests compatibility of silyl groups with diverse reaction conditions, allowing sequential functionalization .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR: The aldehyde proton appears as a singlet at δ 9.6–10.0 ppm. The tert-butyl group’s nine equivalent protons resonate as a singlet at δ 0.8–1.1 ppm, while dimethylsilyl protons appear as two singlets (δ 0.1–0.3 ppm).
- ¹³C NMR: The aldehyde carbon appears at δ 190–200 ppm. The silicon-attached carbons (tert-butyl and dimethyl) show distinct peaks at δ 18–25 ppm (Si-C).
- IR Spectroscopy: Confirm the aldehyde C=O stretch (~1720 cm⁻¹) and Si-O-C stretch (~1250 cm⁻¹).
- Mass Spectrometry (MS): Use high-resolution MS to verify the molecular ion [M+H]⁺ or [M+Na]⁺, with exact mass matching theoretical values.
Data Interpretation: Cross-reference with literature values for analogous silyl-protected aldehydes to resolve ambiguities in splitting patterns or shifts .
Q. How should researchers handle and store this compound to prevent degradation?
Methodological Answer:
- Storage: Keep under inert gas (Ar/N₂) at –20°C in moisture-free, sealed containers. Silyl ethers hydrolyze readily in acidic or aqueous environments.
- Handling: Use anhydrous solvents and gloveboxes for moisture-sensitive steps. Quench residual reagents post-synthesis with aqueous workup under controlled pH (neutral to slightly basic).
- Waste Disposal: Segregate silyl-containing waste and consult certified chemical disposal services to avoid environmental contamination, as emphasized in reagent handling guidelines .
Advanced Research Questions
Q. How does the tert-butyldimethylsilyl group influence the reactivity of the aldehyde moiety during nucleophilic addition reactions?
Methodological Answer: The TBDMS group exerts steric and electronic effects:
- Steric Hindrance: Bulky tert-butyl groups may shield the aldehyde, reducing reactivity toward large nucleophiles (e.g., Grignard reagents).
- Electronic Effects: The electron-donating Si-O bond slightly destabilizes the aldehyde’s electrophilicity, potentially slowing nucleophilic attack.
Experimental Design: Compare reaction rates of protected vs. unprotected aldehydes using kinetic studies (e.g., UV-Vis monitoring). For example, in multi-step syntheses, the TBDMS group remains intact during hydrogenation or acidic conditions, enabling sequential aldehyde functionalization .
Q. What strategies are effective for selectively removing the TBDMS group in the presence of acid-labile functionalities?
Methodological Answer:
- Fluoride-Based Deprotection: Use tetrabutylammonium fluoride (TBAF) in THF to cleave Si-O bonds selectively. Avoid protic solvents to prevent side reactions.
- Buffered Conditions: For acid-sensitive substrates, employ buffered HF-pyridine (pH ~5) to minimize undesired hydrolysis.
- Validation: Monitor desilylation via ¹H NMR (disappearance of tert-butyl protons) and confirm retention of acid-labile groups (e.g., acetals) through comparative spectroscopy.
Case Study: In palladium-catalyzed hydrogenation (e.g., methanol/H₂), TBDMS groups remain stable, allowing orthogonal deprotection strategies post-reduction .
Q. How can contradictory data regarding the stability of this compound under varying pH conditions be resolved?
Methodological Answer:
- Systematic Stability Studies: Prepare buffer solutions (pH 1–14) and incubate the compound at controlled temperatures. Monitor degradation via HPLC or NMR at timed intervals.
- Kinetic Analysis: Calculate half-lives (t₁/₂) for hydrolysis at each pH to identify instability thresholds.
- Contradiction Resolution: Discrepancies often arise from trace moisture or impurities. Replicate experiments under rigorously anhydrous conditions and use high-purity solvents (e.g., GC-grade) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
